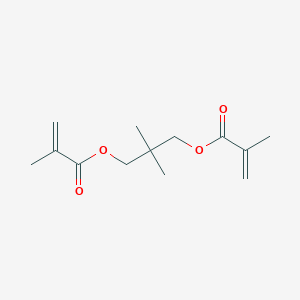

Neopentyl glycol dimethacrylate

Übersicht

Beschreibung

Neopentyl glycol dimethacrylate is a reactive resin that functions as a monomer and crosslinking agent in polymer production. It is involved in the formation of hydrogels through photopolymerization, which have various applications including tissue engineering scaffolds, drug delivery carriers, and coatings for biosensors. These hydrogels are beneficial in preventing thrombosis, reducing post-operative adhesion, and enhancing biosensor performance .

Synthesis Analysis

The synthesis of this compound can be achieved through free-radical crosslinking polymerization, as demonstrated when polymerized in bulk with lauryl mercaptan as a chain transfer agent. This process adjusts the primary chain length to a level comparable to allyl polymerization, without the occurrence of the Trommsdorff effect, even beyond the gel point conversion. The molecular weight distribution and deviation from the theoretical gel point are similar to those observed in diallyl terephthalate polymerization .

Molecular Structure Analysis

The molecular structure of this compound allows it to act as a scaffold for radiotheranostic systems, providing high in vivo stability. This stability is evident in the resistance to nucleophilic substitution and cytochrome P450-mediated metabolism, as well as in vivo deiodination. The structure's ability to form stable compounds with radioiodine and astatine makes it a promising candidate for radiotheranostic applications .

Chemical Reactions Analysis

This compound's chemical reactivity is showcased in its ability to form stable bonds during polymerization and in its resistance to metabolic degradation. The enzymatic synthesis of neopentyl glycol diheptanoate, a derivative, highlights the compound's versatility. This green synthesis approach in a solvent-free medium emphasizes the potential for environmentally-friendly production processes. The inhibitory effects of high concentrations of heptanoic acid during synthesis have been mitigated by stepwise addition strategies, optimizing biocatalyst concentration and temperature to achieve high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its effectiveness as a crosslinking agent in polymer production. Its ability to form hydrogels with desirable properties for medical and technical applications is a direct result of these properties. The high swelling ratio of the gel obtained just beyond the gel point indicates its capacity for absorbing large amounts of water, which is crucial for drug delivery and tissue engineering applications . The stability of its radiohalogenated derivatives against metabolic and chemical degradation further demonstrates the robustness of its physical and chemical properties, making it suitable for in vivo applications .

Wissenschaftliche Forschungsanwendungen

Free-Radical Crosslinking Polymerization

NPGDMA was polymerized in bulk with lauryl mercaptan as a chain transfer agent. This study found no substantial difference between allyl and vinyl polymerizations in cases where primary chain lengths are comparable. Additionally, no microgelation occurred up to the gel point, indicating potential for controlled polymerization processes (Matsumoto et al., 2000).

Industrial Applications in China

NPGDMA has widespread applications in medicine, chemical, coating, pesticide, plastic, and petroleum fields. This paper provides insights into the development, industrialization, and market prospects of NPGDMA in China (Zhang Zhao-ming, 2011).

Phase Behavior with CO2

The study on the solubility of CO2 in NPGDMA shows continuous critical mixture curves. It highlights how the solubility of CO2 decreases with increasing temperature at constant pressure, useful for understanding phase behavior in high-pressure systems (Jang et al., 2011).

Sustainable Valorization of NPG Salt Waste

A sustainable valorization process using bipolar membrane electrodialysis (BMED) for NPG salt waste was developed. This technology effectively converts NPG waste salt into valuable formic acid and soda, highlighting a cost-effective and environmentally friendly approach (Wei et al., 2021).

Applications in Polyesters and Urethane Foams

NPGDMA is utilized in the synthesis of polyesters and urethane foams, offering excellent hydrolytic stability, weather resistance, and good flexibility (Parsons, 2000).

Thermal Energy Storage Applications

NPGDMA was explored as a solid-solid phase change material for thermal energy storage, particularly in building energy conservation and solar energy storage. This study emphasizes its potential as a functional material for low-temperature applications (Meng et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Neopentyl Glycol Dimethacrylate (NGDMA), also known as Neopentanediol Dimethacrylate, is a compound primarily used in the production of polymers Instead, its primary role is in the formation of polymer networks, where it acts as a cross-linking agent .

Mode of Action

NGDMA contains two methacrylate groups, which are reactive and can participate in free radical polymerization . When exposed to a source of free radicals, such as heat, light, or a chemical initiator, the methacrylate groups can open and form covalent bonds with other molecules . This allows NGDMA to cross-link polymer chains, creating a three-dimensional network structure .

Biochemical Pathways

The polymers it helps form can have various applications in biology and medicine, such as in the creation of medical devices or drug delivery systems .

Pharmacokinetics

If it were to enter the body, factors such as absorption, distribution, metabolism, and excretion (adme) would depend on the specific circumstances, including the form and context in which it was introduced .

Result of Action

The primary result of NGDMA’s action is the formation of cross-linked polymers . These polymers can have a variety of properties depending on the other components present, including flexibility, durability, and resistance to degradation . In a biological context, such polymers could be used to create biocompatible materials for medical applications .

Action Environment

The action of NGDMA is influenced by environmental factors such as temperature and the presence of free radicals . For example, higher temperatures or the presence of a chemical initiator can trigger the polymerization process . Additionally, NGDMA is stable under normal conditions and has low volatility . It is soluble in organic solvents such as ethanol, ether, and ketones , and it has good chemical stability, with good resistance to light and oxygen .

Eigenschaften

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMPOIOSDXIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30619-19-3 | |

| Record name | Neopentyl glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044867 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1985-51-9 | |

| Record name | Neopentyl glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

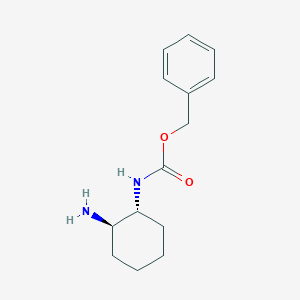

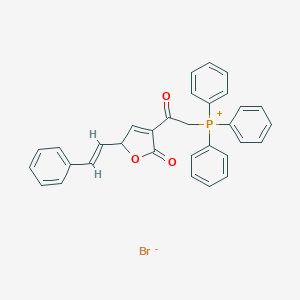

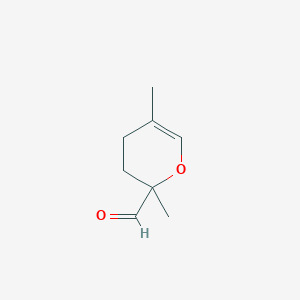

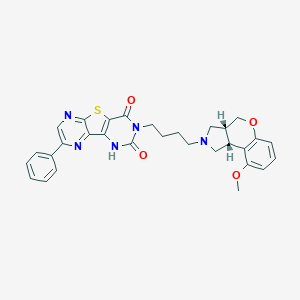

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Neopentyl glycol dimethacrylate?

A1: this compound is primarily used as a crosslinking agent in the production of polymers. [, ] For example, it's been explored for creating TiO2 nanocomposite polymer films with high refractive index for optical applications. [] It is also used in dental materials and other applications requiring durable, crosslinked polymers.

Q2: How is this compound synthesized?

A2: The most common synthesis route is the esterification of methacrylic acid and neopentyl glycol. Several catalysts have been investigated for this reaction, including sodium bisulfate and a combination of carbonate and thiocyanate compounds. [, ] The choice of catalyst can influence the yield, reaction time, and environmental impact of the synthesis.

Q3: What challenges exist in the synthesis of this compound?

A3: One challenge is controlling the polymerization of this compound during synthesis. Polymerization inhibitors such as hydroquinone and nitroxide free radical inhibitors are often added to prevent premature polymerization and ensure a high yield of the desired monomer. [, ]

Q4: Has the polymerization behavior of this compound been studied?

A4: Yes, researchers have investigated the free-radical crosslinking polymerization of this compound, including the influence of chain transfer agents like lauryl mercaptan. [, ] Studies have examined the "proliferous polymerization" phenomenon, where an unusual increase in polymerization rate occurs under specific conditions. [, ]

Q5: Are there any studies on the phase behavior of this compound?

A5: Yes, research has investigated the phase behavior of binary mixtures containing CO2 and this compound at high pressure. [] This type of study provides valuable information for understanding the solubility and behavior of the compound in supercritical fluid systems, which can be relevant for various applications like polymerization and material processing.

Q6: How is the quality of synthesized this compound controlled?

A6: While the provided abstracts don't delve into specific quality control measures, it's crucial to ensure the purity and correct chemical structure of the synthesized this compound. This likely involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR) to verify the absence of impurities and confirm the desired product structure. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.